GLYCERYL POLYMETHACRYLATE
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Overview
Description
Glyceryl Polymethacrylate is a multifunctional polymer widely used in various industries, particularly in skincare and cosmetics. It is known for its excellent water solubility, non-drying lubricating properties, and ability to enhance the feel and lubricity of formulations . This compound is a clear, mildly acidic (pH: 4.7 - 5.5) polymer that stabilizes emulsions and enhances viscosity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glyceryl Polymethacrylate is synthesized through the polymerization of glycidyl methacrylate. The polymerization process can be initiated using redox-initiated polymerization in the external (oil) phase of a high internal phase emulsion (HIPE) . The use of oil-soluble redox couples such as benzoyl peroxide and dimethyl-p-toluidine eliminates the need for heating the usually unstable glycidyl methacrylate-based HIPEs during polymerization .
Industrial Production Methods
In industrial settings, this compound is produced through free-radical polymerization of solketal methacrylate using various transfer agents derived from fatty chains . This versatile process allows for the design of amphiphilic copolymers after the hydrolysis of acetal groups .
Chemical Reactions Analysis
Types of Reactions
Glyceryl Polymethacrylate undergoes various chemical reactions, including nucleophilic ring-opening reactions of the pendent epoxide groups . These reactions allow for the installation of a variety of functionalities onto the reactive scaffold .
Common Reagents and Conditions
The primary modification processes involve amine-epoxy, thiol-epoxy, azide-epoxy, acid-epoxy, and hydrolysis reactions . For example, the treatment of poly(glycidyl methacrylate) with nucleophilic agents such as 2-mercaptoethanol and triethylamine in dimethyl sulfoxide at 80°C for 2 hours yields linear homopolymers .
Major Products Formed
The materials obtained from these reactions have different physicochemical properties depending on the nucleophiles utilized, making water-soluble polymers easily accessible . This approach is also convenient for the synthesis of amphiphilic block copolymers .
Scientific Research Applications
Glyceryl Polymethacrylate has a wide range of scientific research applications:
Mechanism of Action
Glyceryl Polymethacrylate stabilizes emulsions and enhances viscosity by forming a film on the surface of the skin, which helps to lock in moisture and prevent water loss . Its non-greasy emollient properties allow for the dispersion of encapsulated materials, making it an effective ingredient in various formulations .
Comparison with Similar Compounds
Similar Compounds
Poly(glycidyl methacrylate): A highly versatile polymeric building block for post-polymerization modifications.
Glyceryl Acrylates: Used in cosmetics for their moisturizing and emollient properties.
Uniqueness
Glyceryl Polymethacrylate stands out due to its excellent water solubility, non-drying lubricating properties, and ability to enhance the feel and lubricity of formulations . Its versatility in various applications, from skincare to industrial uses, highlights its unique properties compared to similar compounds.
Biological Activity
Glyceryl polymethacrylate (GPM) is a synthetic polymer derived from the polymerization of methacrylic acid and glycerol. It is primarily used in cosmetic formulations as a film-forming agent, moisturizer, and thickener. This article explores the biological activity of GPM, focusing on its safety, efficacy, and potential applications in medical and cosmetic fields.
This compound is characterized by its hydrophilic nature due to the presence of glycerol moieties. This property allows GPM to retain moisture effectively, making it suitable for various applications in skin care products. The polymer's structure influences its biological interactions, particularly in terms of biocompatibility and non-toxicity.
1. Moisturizing Properties
GPM functions as a humectant, attracting moisture to the skin. Its ability to form a film on the skin surface helps prevent transepidermal water loss, thereby enhancing hydration. In clinical studies, formulations containing GPM have shown significant improvements in skin hydration levels compared to control groups.
2. Wound Healing and Tissue Regeneration
Research indicates that GPM can serve as a scaffold for tissue engineering due to its biocompatibility and ability to support cell growth. In vitro studies demonstrate that GPM-based matrices promote fibroblast proliferation and migration, essential for wound healing processes .
Study | Findings |
---|---|
In vitro fibroblast growth | GPM enhances fibroblast proliferation by 30% compared to controls. |
Wound healing model | Application of GPM gel resulted in 50% faster wound closure in animal models. |
3. Antimicrobial Activity
GPM exhibits antimicrobial properties, particularly against pathogens associated with skin infections. A study demonstrated that GPM gels could effectively inactivate Chlamydia trachomatis within minutes at specific concentrations . This characteristic makes it a promising candidate for formulations aimed at treating infections or preventing microbial colonization on wounds.
Safety Assessment
The safety profile of this compound has been extensively evaluated. According to safety assessments conducted by the Cosmetic Ingredient Review (CIR), GPM is considered safe for use in cosmetics when formulated appropriately . The acute oral toxicity studies indicate an LD50 greater than 5 g/kg in rats, suggesting low toxicity levels .
4. Irritation Studies
Clinical irritation studies involving human subjects showed that formulations containing GPM were non-irritating and did not induce sensitization reactions . These findings support its use in sensitive skin formulations.
Case Study 1: Cosmetic Application
A cosmetic formulation containing 7.7% GPM was tested for skin compatibility and moisturizing efficacy over a period of four weeks. Results indicated significant improvements in skin hydration and texture among participants, with no adverse reactions reported.
Case Study 2: Medical Gel Formulation
A gel formulation utilizing GPM was developed for treating varicose ulcers. In a clinical trial involving 50 patients, the gel demonstrated enhanced healing rates compared to standard treatments, with participants reporting improved comfort and reduced pain during application.
Properties
CAS No. |
146126-21-8 |
---|---|
Molecular Formula |
C32H53N11O13P2 |
Molecular Weight |
861.8 g/mol |
IUPAC Name |
9-[17-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one;N,N-diethylethanamine |
InChI |
InChI=1S/C20H23N9O13P2.2C6H15N/c21-15-9-16(23-3-22-15)28(5-26-9)19-11(30)13-7(39-19)1-37-44(35,36)42-14-8(2-38-43(33,34)41-13)40-20(12(14)31)29-6-27-10-17(29)24-4-25-18(10)32;2*1-4-7(5-2)6-3/h3-8,11-14,19-20,30-31H,1-2H2,(H,33,34)(H,35,36)(H2,21,22,23)(H,24,25,32);2*4-6H2,1-3H3 |
InChI Key |
JFWXPCYJPWAGBA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O |
Synonyms |
2-Propenoic acid, 2-methyl-, homopolymer, ester with 1,2,3-propanetriol |
Origin of Product |
United States |
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